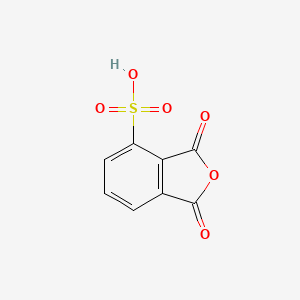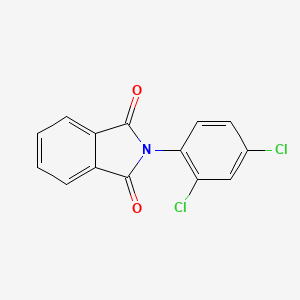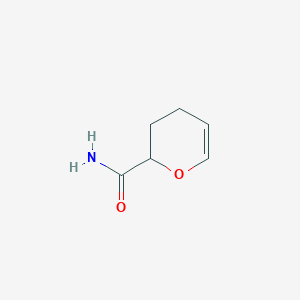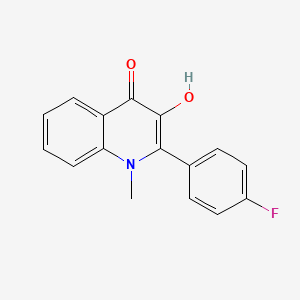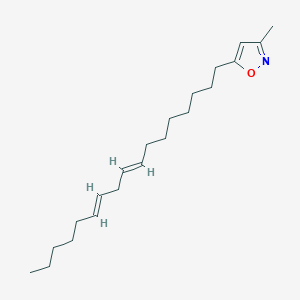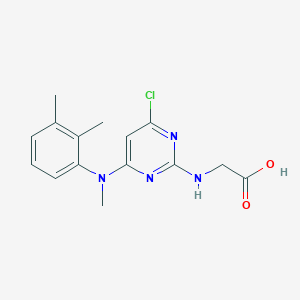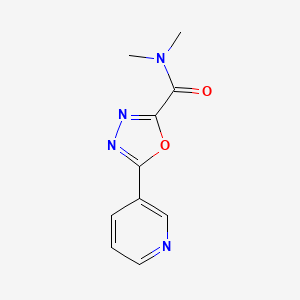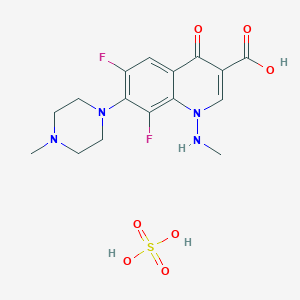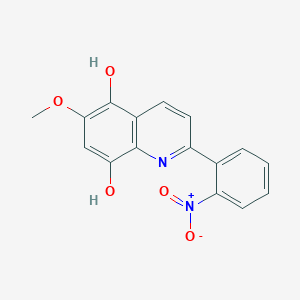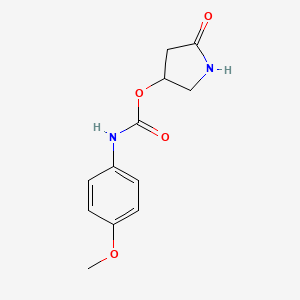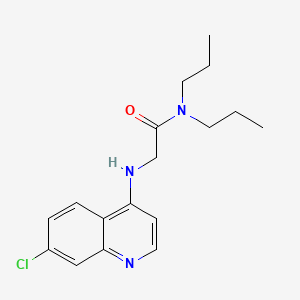
Acetamide, 2-(7-chloro-4-quinolylamino)-N,N-dipropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-(7-chloro-4-quinolylamino)-N,N-dipropyl- is a synthetic compound that belongs to the class of quinoline derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(7-chloro-4-quinolylamino)-N,N-dipropyl- typically involves the reaction of 7-chloro-4-quinolineamine with N,N-dipropylacetamide under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2-(7-chloro-4-quinolylamino)-N,N-dipropyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Aplicaciones Científicas De Investigación
Acetamide, 2-(7-chloro-4-quinolylamino)-N,N-dipropyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Medicine: It is investigated for its potential use in the treatment of diseases such as malaria and cancer.
Industry: The compound may be used in the development of new pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-(7-chloro-4-quinolylamino)-N,N-dipropyl- involves its interaction with specific molecular targets and pathways. For instance, in antimalarial applications, the compound may inhibit the polymerization of heme, thereby disrupting the parasite’s ability to detoxify heme and leading to its death . In anticancer applications, the compound may induce apoptosis or inhibit cell proliferation through various molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial drug with structural similarities to Acetamide, 2-(7-chloro-4-quinolylamino)-N,N-dipropyl-.
Quinine: A natural alkaloid used in the treatment of malaria.
Uniqueness
Acetamide, 2-(7-chloro-4-quinolylamino)-N,N-dipropyl- is unique due to its specific structural modifications, which may confer distinct biological activities and improved efficacy compared to other quinoline derivatives .
Propiedades
Número CAS |
80008-09-9 |
|---|---|
Fórmula molecular |
C17H22ClN3O |
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
2-[(7-chloroquinolin-4-yl)amino]-N,N-dipropylacetamide |
InChI |
InChI=1S/C17H22ClN3O/c1-3-9-21(10-4-2)17(22)12-20-15-7-8-19-16-11-13(18)5-6-14(15)16/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,19,20) |
Clave InChI |
TZQXWVPSBBTKLR-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)CNC1=C2C=CC(=CC2=NC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





